Hif-1|A-IN-4
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Overview
Description
Hif-1|A-IN-4 is a chemical compound known for its role as an inhibitor of hypoxia-inducible factor 1 alpha (HIF-1α). Hypoxia-inducible factor 1 alpha is a transcription factor that plays a crucial role in cellular response to low oxygen levels (hypoxia). It is involved in various physiological and pathological processes, including angiogenesis, metabolism, and tumor progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hif-1|A-IN-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Hif-1|A-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Hif-1|A-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of hypoxia-inducible factor 1 alpha inhibitors.
Biology: Employed in research to understand the role of hypoxia-inducible factor 1 alpha in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where hypoxia-inducible factor 1 alpha plays a significant role.
Industry: Utilized in the development of new drugs and therapeutic agents targeting hypoxia-inducible factor 1 alpha .
Mechanism of Action
Hif-1|A-IN-4 exerts its effects by inhibiting the activity of hypoxia-inducible factor 1 alpha. This inhibition occurs through the binding of this compound to the hypoxia-inducible factor 1 alpha protein, preventing its interaction with other molecules and thereby blocking its transcriptional activity. The molecular targets and pathways involved include the hypoxia-inducible factor 1 alpha signaling pathway, which regulates various genes involved in oxygen homeostasis, angiogenesis, and metabolism .
Comparison with Similar Compounds
Hif-1|A-IN-4 is unique compared to other hypoxia-inducible factor 1 alpha inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:
- Ganetespib
- Topotecan
- PX-478
- Aminoflavone
- Fluorine-19-fluorodeoxyglucose
These compounds also target hypoxia-inducible factor 1 alpha but may differ in their chemical structures, mechanisms of action, and therapeutic applications .
Properties
Molecular Formula |
C16H12N2O3 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C16H12N2O3/c1-10(19)11-6-8-12(9-7-11)17-16(20)15-13-4-2-3-5-14(13)21-18-15/h2-9H,1H3,(H,17,20) |
InChI Key |
PLIVETCICWRHCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC3=CC=CC=C32 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.